molecular formula C8H7FO2 B106407 5-Fluoro-2-methoxybenzaldehyde CAS No. 19415-51-1

5-Fluoro-2-methoxybenzaldehyde

Cat. No. B106407
CAS RN: 19415-51-1
M. Wt: 154.14 g/mol
InChI Key: CRLDWFVRQNUUSZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxybenzaldehyde is an aryl fluorinated building block . It appears as a pale yellow powder and lumps .


Synthesis Analysis

5-Fluoro-2-methoxybenzaldehyde may be used in the synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione . The key synthetic step was a Wittig reaction using various heterocyclic aldehydes .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-methoxybenzaldehyde is C8H7FO2 . Its molecular weight is 154.14 .


Chemical Reactions Analysis

5-Fluoro-2-methoxybenzaldehyde may be used in the synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione .


Physical And Chemical Properties Analysis

5-Fluoro-2-methoxybenzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 244.4±20.0 °C at 760 mmHg, and a flash point of 98.7±16.7 °C . It has 2 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Organic Synthesis
    • Application Summary : 5-Fluoro-2-methoxybenzaldehyde is an aryl fluorinated building block . It is used in the synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione .
    • Results or Outcomes : The source does not provide specific results or outcomes, such as yield or purity, for the synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione using 5-Fluoro-2-methoxybenzaldehyde .

These reactions could potentially be used in various scientific fields, including pharmaceuticals, agrochemicals, and dyestuff . However, the specific applications, methods of application, and outcomes would depend on the particular reactions and processes being used.

Safety And Hazards

5-Fluoro-2-methoxybenzaldehyde causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

5-Fluoro-2-methoxybenzaldehyde may be used in the synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione . This suggests potential applications in the development of new compounds.

properties

IUPAC Name

5-fluoro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLDWFVRQNUUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370591
Record name 5-Fluoro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methoxybenzaldehyde

CAS RN

19415-51-1
Record name 5-Fluoro-2-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19415-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20.0 g (0.143 mol) of 5-fluoro-2-hydroxybenzaldehyde are dissolved in 250 ml of acetonitrile. 81.04 g (0.57 mol) of iodomethane and 39.5 g (285 mol) of potassium carbonate are added, and the suspension is heated at reflux for 3 hours. The suspension is filtered and the mother liquor is diluted with ethyl acetate, washed twice with water, dried over magnesium sulphate and filtered, and the solvents are evaporated under reduced pressure.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
81.04 g
Type
reactant
Reaction Step Two
Quantity
39.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
T Warashina, D Matsuura, Y Kimura - Chemical and pharmaceutical …, 2019 - jstage.jst.go.jp
… 5-Fluoro-2-methoxybenzaldehyde (4b) was obtained in quantitative yield (1.54 g). GC-MS: m/z = 154 (M + , 65%), 153 (21%), 137 (28%), 136 (34%), 108 (49%), 95 (67%), 83 (100%). A …
Number of citations: 1 www.jstage.jst.go.jp
DC Furlano, SN Calderon, G Chen… - The Journal of Organic …, 1988 - ACS Publications
… This product was isolated and identified as 5-fluoro2-methoxybenzaldehyde (1) by comparison of the BBr3 demethylation product with authentic 5-fluoro-2hydroxybenzaldehyde …
Number of citations: 34 pubs.acs.org
JR Cashman, T Voelker, HT Zhang… - Journal of medicinal …, 2009 - ACS Publications
… The orange suspension obtained was cooled to 0 C and 5-fluoro-2-methoxybenzaldehyde (1.54 g, 10 mmol, 0.9 equiv) was added and the reaction was warmed to room temperature …
Number of citations: 27 pubs.acs.org
KK Laali, GF Koser, S Subramanyam… - The Journal of Organic …, 1993 - ACS Publications
o-Anisaldehyde and its 5-Br, 5-F, 5-CFs, 5-CN, 5-NO2, and 5-COMe derivatives are protonated at the formyl group in 1: 1 SbFs-FS03H/S02 (or SO2CIF) to give persistent carboxonium …
Number of citations: 26 pubs.acs.org
G Zhang, JD McCorvy, S Shen, J Cheng… - European journal of …, 2019 - Elsevier
… As shown in Scheme 1, the monofluorinated cyclopropane derivative 12 was synthesized starting from commercially available 5-fluoro-2-methoxybenzaldehyde (12a). Wittig reaction of …
Number of citations: 2 www.sciencedirect.com
A Czopek, M Kołaczkowski, A Bucki… - Archiv der …, 2013 - Wiley Online Library
… The appropriate imidazolidine-2,4-diones were obtained from the 2-methoxybenzaldehyde and 5-fluoro-2-methoxybenzaldehyde by means of the Bucherer–Berg reaction with …
Number of citations: 17 onlinelibrary.wiley.com
JP Rizzi, RC Schnur, NJ Hutson, KG Kraus… - Journal of medicinal …, 1989 - ACS Publications
Sorbinil (1), a spirocyclic hydantoin, is a potent inhibitor of the enzyme aldose reductase. Simulation of the rigid spirocyclic ring orientation found in sorbinil was achieved with …
Number of citations: 26 pubs.acs.org
KK Laali, AT Zwarycz, SD Bunge, GL Borosky… - …, 2019 - Wiley Online Library
A series of deuterated curcuminoids (CUR) were synthesized, bearing two to six OCD 3 groups, in some cases in combination with methoxy groups, and in others together with fluorine …
T Voelker, H Xia, K Fandrick, R Johnson… - Bioorganic & medicinal …, 2009 - Elsevier
Enhancement of 5-hydroxytryptamine (5-HT, serotonin) neurotransmission is a viable means of treating depression. On the basis of this observation, agents that inhibit re-uptake of 5-HT …
Number of citations: 14 www.sciencedirect.com
LP Vu, CJ Diehl, R Casement, AG Bond… - Journal of Medicinal …, 2023 - ACS Publications
Hypoxia-inducible factor-1α (HIF-1α) constitutes the principal mediator of cellular adaptation to hypoxia in humans. The HIF-1α protein level and activity are tightly regulated by the …
Number of citations: 7 pubs.acs.org

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